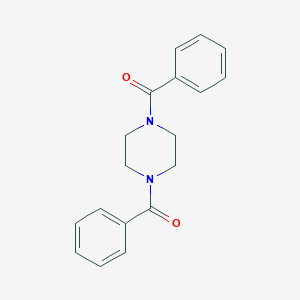

1,4-Dibenzoylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJTZIFDVSTZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209745 | |

| Record name | Piperazine, 1,4-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6091-41-4 | |

| Record name | 1,1′-(1,4-Piperazinediyl)bis[1-phenylmethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6091-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N4-Dibenzoylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibenzoylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibenzoylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1,N4-DIBENZOYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964Y2A1KU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to the Research Applications of 1,4-Dibenzoylpiperazine

This guide provides an in-depth exploration of 1,4-Dibenzoylpiperazine, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, chemical properties, and, most importantly, its role as a versatile scaffold in the discovery of novel therapeutic agents. We will delve into the causality behind experimental choices and provide self-validating protocols for the evaluation of its derivatives.

Introduction: The Significance of the Piperazine Core

The piperazine ring is a privileged scaffold in drug design, present in a wide array of approved drugs across various therapeutic areas. Its prevalence is due to its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, its conformational flexibility, and its capacity to engage in multiple non-covalent interactions with biological targets. 1,4-Dibenzoylpiperazine, a disubstituted derivative of piperazine, serves as a crucial starting material for the synthesis of a diverse library of compounds with potential pharmacological activities. While 1,4-Dibenzoylpiperazine itself is not typically the active molecule, its rigidified diamide structure provides a well-defined three-dimensional framework for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships (SAR).

Synthesis of the Core Scaffold: 1,4-Dibenzoylpiperazine

The most common and efficient method for synthesizing 1,4-Dibenzoylpiperazine is the Schotten-Baumann reaction, a classic method for the acylation of amines.[1] This reaction involves the treatment of piperazine with two equivalents of benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atoms of the piperazine act as nucleophiles, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is typically carried out in a biphasic system or in a suitable organic solvent with an added base. The base, often an aqueous solution of sodium hydroxide or an organic base like triethylamine, is crucial for driving the reaction to completion by neutralizing the HCl formed.

Caption: Synthesis of 1,4-Dibenzoylpiperazine via Schotten-Baumann reaction.

Step-by-Step Laboratory Protocol

This protocol describes a typical laboratory-scale synthesis of 1,4-Dibenzoylpiperazine.

Materials:

-

Piperazine

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve piperazine in water.

-

Cool the flask in an ice bath to 0-5 °C.

-

Simultaneously, add benzoyl chloride (2.2 equivalents) and a 10% aqueous NaOH solution dropwise to the cooled piperazine solution while stirring vigorously. Maintain the pH of the reaction mixture between 8 and 10.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

The solid product, 1,4-Dibenzoylpiperazine, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

-

To further purify the product, it can be recrystallized from a suitable solvent such as ethanol or a mixture of DCM and hexane.

-

Dry the purified product under vacuum to obtain a white crystalline solid.

Applications in Drug Discovery: A Scaffold for Diverse Biological Activities

The true value of 1,4-Dibenzoylpiperazine in research lies in its utility as a scaffold for the synthesis of derivatives with a wide range of biological activities. By modifying the benzoyl groups or by using asymmetrically substituted piperazines, researchers can fine-tune the pharmacological properties of the resulting molecules.

Neuropharmacological Applications

Piperazine derivatives have long been recognized for their diverse effects on the central nervous system (CNS).[2] Many clinically used drugs for treating anxiety, psychosis, and depression contain a piperazine moiety. Derivatives of 1,4-Dibenzoylpiperazine have been investigated for their potential to modulate neurotransmitter systems.

Experimental Evaluation of Neuropharmacological Activity:

-

Elevated Plus Maze (EPM): This test is widely used to assess anxiety-like behavior in rodents.[3][4] The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Protocol:

-

Acclimatize the mice to the testing room for at least 30 minutes before the test.[4]

-

Administer the test compound or vehicle to the mice at a predetermined time before the test.

-

Place the mouse in the center of the EPM, facing an open arm.[3]

-

Allow the mouse to explore the maze for a 5-minute session.[3]

-

Record the time spent in and the number of entries into each arm using an automated tracking system.

-

Clean the maze thoroughly between each trial to eliminate olfactory cues.

-

-

-

Forced Swim Test (FST): This test is commonly used to screen for antidepressant-like activity.[5][6][7][8] The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds are known to reduce the duration of immobility.

-

Protocol:

-

Fill a transparent cylinder with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.[6]

-

Gently place the mouse into the water for a 6-minute session.[8]

-

Record the duration of immobility during the last 4 minutes of the test.[8] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

After the test, remove the mouse, dry it with a towel, and return it to its home cage.

-

-

Caption: Workflow for neuropharmacological screening of 1,4-Dibenzoylpiperazine derivatives.

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Researchers have synthesized and evaluated 1,4-Dibenzoylpiperazine derivatives for their potential to mitigate these pathological processes.

In Vivo Evaluation of Anti-inflammatory Activity:

-

Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation.[2][9][10] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema.

-

Protocol:

-

Measure the initial paw volume of the rats using a plethysmometer.[9]

-

Administer the test compound or vehicle orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[9][10]

-

Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2][9]

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

-

-

-

Xylene-Induced Ear Edema: This model is used to assess acute topical inflammation.[11][12][13][14][15]

-

Protocol:

-

Administer the test compound or vehicle to mice.

-

After a defined period, apply a fixed volume of xylene to the inner and outer surfaces of the right ear.[12][13]

-

After a set time (e.g., 15-30 minutes), sacrifice the animals and cut a standard-sized section from both ears.[13]

-

Weigh the ear sections, and the difference in weight between the right and left ears is taken as a measure of edema.[12]

-

-

In Vitro Evaluation of Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the free radical scavenging ability of a compound.[16][17][18][19]

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.[16]

-

Prepare different concentrations of the test compound in a suitable solvent.

-

Add the test compound solutions to the DPPH solution in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[16]

-

Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[16]

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

-

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is also widely used and is applicable to both hydrophilic and lipophilic antioxidants.[20][21][22][23]

-

Protocol:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[20]

-

Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.[20]

-

Add different concentrations of the test compound to the ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The scavenging activity is determined by the decrease in absorbance.

-

-

Anticancer Research: Targeting Key Signaling Pathways

The 1,4-Dibenzoylpiperazine scaffold has also been utilized in the development of potential anticancer agents. Derivatives have been designed to target various cancer-related pathways, including the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[24][25][26][27][28][29][30]

Evaluation of Wnt/β-Catenin Pathway Inhibition:

-

Luciferase Reporter Assay: This cell-based assay is a common method to screen for inhibitors of the Wnt/β-catenin pathway. Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the expression of luciferase, which can be quantified.

-

Protocol:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treat the cells with the test compound at various concentrations.

-

Stimulate the Wnt pathway if necessary (e.g., with Wnt3a conditioned media or a GSK3β inhibitor).

-

After incubation, lyse the cells and measure the luciferase and Renilla activities using a luminometer.

-

The ratio of luciferase to Renilla activity is calculated to determine the effect of the compound on Wnt signaling.

-

-

-

Fluorescence Polarization (FP) Assay: This in vitro assay can directly measure the inhibition of the protein-protein interaction between β-catenin and TCF.[27][31][32][33][34][35]

-

Protocol:

-

A fluorescently labeled peptide derived from TCF (the probe) is used.

-

In a multi-well plate, combine the fluorescent probe, purified β-catenin protein, and the test compound in a suitable buffer.

-

Incubate the mixture to allow binding to reach equilibrium.[32]

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[35]

-

Inhibitors of the β-catenin/TCF interaction will prevent the binding of the fluorescent probe to β-catenin, resulting in a decrease in the fluorescence polarization signal.

-

-

Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway.

Quantitative Data on Piperazine Derivatives:

The following table summarizes the cytotoxic activity of some exemplary piperazine derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3s | 3,4-dichlorophenyl piperazine indole | HUH7 (Liver) | 3.42 | [36] |

| 3s | 3,4-dichlorophenyl piperazine indole | MCF7 (Breast) | 2.92 | [36] |

| 3s | 3,4-dichlorophenyl piperazine indole | HCT116 (Colon) | 9.33 | [36] |

| Compound 3 | 4-(benzo[1][5]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | 11.3 | [13] |

| Various | Indole-based 1,4-disubstituted piperazines | MCF-7 (Breast) | 8.20 - 34.45 | [37] |

| B07 | N-(4-Fluoro-benzyl)piperazine analog | HIV-1 Bal in CEMX174 5.25M7 | Nanomolar range | [38] |

Conclusion

1,4-Dibenzoylpiperazine is a cornerstone in the field of medicinal chemistry, not for its inherent biological activity, but for its role as a highly adaptable and synthetically accessible scaffold. Its rigid structure provides a reliable platform for the systematic exploration of chemical space, leading to the discovery of novel derivatives with promising therapeutic potential. The diverse applications of its derivatives in neuropharmacology, inflammation, oxidative stress, and oncology underscore the enduring value of the piperazine core in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of new chemical entities based on the 1,4-Dibenzoylpiperazine scaffold, empowering researchers to continue to innovate in the quest for new medicines.

References

-

The Mouse Forced Swim Test - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Wnt/β-Catenin Signaling. (n.d.). Retrieved January 26, 2026, from [Link]

-

Elevated plus maze protocol. (2023, January 13). protocols.io. Retrieved from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

-

Wnt signaling pathway - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Retrieved from [Link]

-

Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved from [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022, February 16). Retrieved from [Link]

-

Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025, August 10). ResearchGate. Retrieved from [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

Development of a novel fluorescence polarization-based assay for studying the β-catenin/Tcf4 interaction - PubMed. (2011, November 29). Retrieved from [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. (n.d.). Aperta. Retrieved from [Link]

-

Elevated Plus Maze for Mice - PMC - NIH. (2008, December 22). Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Forced Swim Test v.3. (n.d.). Retrieved from [Link]

-

Wnt signaling pathway diagram. (n.d.). Retrieved from [Link]

-

Effects of D-002 on xylene-induced oedema in ear of mice. (n.d.). Redalyc. Retrieved from [Link]

-

Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

-

Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed. (2012, May 1). Retrieved from [Link]

-

Elevated Plus Maze - MMPC.org. (2024, January 3). Retrieved from [Link]

-

FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

Video: The Mouse Forced Swim Test - JoVE. (2011, June 17). Retrieved from [Link]

-

Wnt Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved from [Link]

-

Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

-

ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

-

Wnt/β-Catenin Signaling Pathway - YouTube. (2018, June 11). Retrieved from [Link]

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (n.d.). MDPI. Retrieved from [Link]

-

Benzanilide : Schotten Baumann Benzoylation - YouTube. (2021, April 11). Retrieved from [Link]

-

Anti-Inflammatory and Antinociceptive Activities of the Ethanolic Extract of Propolis in Male Mice and Rats. (n.d.). Brieflands. Retrieved from [Link]

-

(PDF) Elevated plus maze protocol v1. (2023, September 16). ResearchGate. Retrieved from [Link]

-

Fluorescence Polarization Assays - YouTube. (2024, April 4). Retrieved from [Link]

-

Anti-Inflammatory Activities of Lycopene on Xylene-Induced Ear Oedema in Mice and its In-Vitro Evaluation towards Protein Denaturation. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023, January 6). MDPI. Retrieved from [Link]

-

SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. protocols.io [protocols.io]

- 4. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. Video: The Mouse Forced Swim Test [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. inotiv.com [inotiv.com]

- 11. Antilipoxygenase and Anti-Inflammatory Activities of Streblus asper Leaf Extract on Xylene-Induced Ear Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. redalyc.org [redalyc.org]

- 13. mdpi.com [mdpi.com]

- 14. brieflands.com [brieflands.com]

- 15. rjptonline.org [rjptonline.org]

- 16. DPPH Radical Scavenging Assay [mdpi.com]

- 17. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. iomcworld.com [iomcworld.com]

- 20. researchgate.net [researchgate.net]

- 21. japer.in [japer.in]

- 22. zen-bio.com [zen-bio.com]

- 23. ABTS/TAC Methodology: Main Milestones and Recent Applications | MDPI [mdpi.com]

- 24. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 25. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 26. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development of a novel fluorescence polarization-based assay for studying the β-catenin/Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. youtube.com [youtube.com]

- 31. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 32. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 33. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 34. bpsbioscience.com [bpsbioscience.com]

- 35. m.youtube.com [m.youtube.com]

- 36. s3ank.ulakbim.gov.tr [s3ank.ulakbim.gov.tr]

- 37. researchgate.net [researchgate.net]

- 38. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dibenzoylpiperazine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibenzoylpiperazine is a synthetic diamide derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. In this compound, both nitrogen atoms of the piperazine ring are acylated with benzoyl groups. This symmetrical structure imparts a unique combination of rigidity and conformational possibilities, making it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1] The piperazine nucleus is a well-established pharmacophore present in a wide array of biologically active compounds, and its derivatization allows for the exploration of vast chemical space to modulate pharmacological activity.[1] This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and applications of 1,4-Dibenzoylpiperazine, offering insights for its use in research and drug development.

Molecular Structure and Chemical Properties

The chemical structure of 1,4-Dibenzoylpiperazine consists of a central piperazine ring flanked by two benzoyl groups. The systematic IUPAC name for this compound is (4-benzoylpiperazin-1-yl)(phenyl)methanone.

dot graph 1_4_Dibenzoylpiperazine_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom Definitions N1 [label="N", pos="0,0.8!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="-1.2,0.4!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.4!", fontcolor="#202124"]; N2 [label="N", pos="0,-0.8!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C3 [label="C", pos="1.2,-0.4!", fontcolor="#202124"]; C4 [label="C", pos="1.2,0.4!", fontcolor="#202124"];

// Benzoyl Group 1 C5 [label="C", pos="-0.5,1.8!", fontcolor="#202124"]; O1 [label="O", pos="-0.5,2.6!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C6 [label="C", pos="-1.5,1.8!", fontcolor="#202124"]; C7 [label="C", pos="-2.0,2.8!", fontcolor="#202124"]; C8 [label="C", pos="-3.0,2.8!", fontcolor="#202124"]; C9 [label="C", pos="-3.5,1.8!", fontcolor="#202124"]; C10 [label="C", pos="-3.0,0.8!", fontcolor="#202124"]; C11 [label="C", pos="-2.0,0.8!", fontcolor="#202124"];

// Benzoyl Group 2 C12 [label="C", pos="0.5,-1.8!", fontcolor="#202124"]; O2 [label="O", pos="0.5,-2.6!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C13 [label="C", pos="1.5,-1.8!", fontcolor="#202124"]; C14 [label="C", pos="2.0,-2.8!", fontcolor="#202124"]; C15 [label="C", pos="3.0,-2.8!", fontcolor="#202124"]; C16 [label="C", pos="3.5,-1.8!", fontcolor="#202124"]; C17 [label="C", pos="3.0,-0.8!", fontcolor="#202124"]; C18 [label="C", pos="2.0,-0.8!", fontcolor="#202124"];

// Bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1;

// Benzoyl Bonds 1 N1 -- C5; C5 -- O1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6;

// Benzoyl Bonds 2 N2 -- C12; C12 -- O2; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C13; }

Figure 1: 2D Chemical Structure of 1,4-Dibenzoylpiperazine.Crystallographic studies of similar piperazine derivatives reveal that the central piperazine ring typically adopts a stable chair conformation.[1][2][3][4] This conformation minimizes steric strain and positions the two benzoyl groups in equatorial orientations, which is the more thermodynamically stable arrangement.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,4-Dibenzoylpiperazine is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₂ | |

| Molecular Weight | 294.35 g/mol | |

| CAS Number | 6091-41-4 | |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 192-195 °C | |

| Solubility | Soluble in chloroform and dichloromethane; sparingly soluble in ethanol and ether. | General chemical knowledge |

Synthesis of 1,4-Dibenzoylpiperazine

The most common and straightforward method for the synthesis of 1,4-Dibenzoylpiperazine is the Schotten-Baumann reaction, which involves the N-acylation of piperazine with two equivalents of benzoyl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes Piperazine [label="Piperazine"]; BenzoylChloride [label="Benzoyl Chloride (2 eq.)"]; Base [label="Base (e.g., Triethylamine or aq. NaOH)"]; Solvent [label="Aprotic Solvent (e.g., Dichloromethane)"]; Reaction [label="Acylation Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup & Extraction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification (Recrystallization)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="1,4-Dibenzoylpiperazine", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Piperazine -> Reaction; BenzoylChloride -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Figure 2: General Synthesis Workflow for 1,4-Dibenzoylpiperazine.Detailed Experimental Protocol (Representative)

This protocol is adapted from a standard acylation procedure for piperazine derivatives and is provided as a representative method.[1]

Materials:

-

Piperazine

-

Benzoyl chloride

-

Triethylamine or 10% aqueous Sodium Hydroxide

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 eq.) in dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Addition of Base and Acylating Agent: Add triethylamine (2.2 eq.) to the piperazine solution. Slowly add benzoyl chloride (2.2 eq.) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure 1,4-Dibenzoylpiperazine as a white crystalline solid.

Spectroscopic Characterization

The structure of 1,4-Dibenzoylpiperazine can be confirmed using various spectroscopic techniques. The symmetry of the molecule simplifies its NMR spectra.

¹H and ¹³C NMR Spectroscopy

Due to the symmetrical nature of the molecule, the ¹H NMR spectrum is expected to show signals for the piperazine protons and the aromatic protons of the two equivalent benzoyl groups. Similarly, the ¹³C NMR spectrum will display a reduced number of signals corresponding to the unique carbon atoms.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Piperazine Protons | ~3.8 | Singlet (broad) | -CH₂- (8H) |

| Aromatic Protons | 7.3 - 7.5 | Multiplet | Phenyl-H (10H) |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Piperazine Carbons | ~45-50 | -CH₂- |

| Aromatic Carbons | 127-135 | Phenyl C |

| Carbonyl Carbon | ~170 | C=O |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Dibenzoylpiperazine is characterized by the prominent absorption band of the amide carbonyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Amide C=O Stretch | 1630-1650 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-N Stretch | 1400-1200 | Medium |

Mass Spectrometry (MS)

In mass spectrometry, 1,4-Dibenzoylpiperazine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is typically dominated by the cleavage of the benzoyl group.

| m/z | Assignment |

| 294 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation - often the base peak) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Applications in Medicinal Chemistry and Drug Development

The 1,4-disubstituted piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] 1,4-Dibenzoylpiperazine serves as a key starting material or intermediate for the synthesis of more complex piperazine derivatives with diverse biological activities.

-

Scaffold for Drug Discovery: The rigid nature of the 1,4-dibenzoylpiperazine core provides a well-defined three-dimensional orientation for the appended phenyl groups, which can be further functionalized to interact with biological targets. This makes it an excellent scaffold for structure-activity relationship (SAR) studies.[1]

-

Intermediate for Bioactive Molecules: It is used in the synthesis of compounds with potential therapeutic applications. For example, derivatives of the 1,4-disubstituted piperazine core have been investigated as ferroptosis inhibitors, which could be relevant for treating cardiovascular diseases and conditions related to oxidative stress.

dot graph Application_Concept { rankdir=TB; node [shape=box, style=rounded]; edge [color="#5F6368"];

// Nodes Start [label="1,4-Dibenzoylpiperazine Scaffold", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modification [label="Chemical Modification\n(e.g., functionalization of phenyl rings)", shape=ellipse]; Derivatives [label="Novel Piperazine Derivatives", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Activity [label="Biological Activity Screening\n(e.g., enzyme inhibition, receptor binding)", shape=ellipse]; Lead [label="Lead Compounds for Drug Development", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Modification; Modification -> Derivatives; Derivatives -> Activity; Activity -> Lead; }

Figure 3: Role of 1,4-Dibenzoylpiperazine in Drug Discovery.Safety and Handling

1,4-Dibenzoylpiperazine should be handled with appropriate safety precautions in a laboratory setting. It is intended for research use only.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[3][4][5][6][7][8] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

-

Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. [Link]

-

Zhang, M., et al. (2011). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o3336. [Link]

-

PubChem. N,N'-dibenzoylpiperazine. [Link]

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

-

Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. PubMed Central. [Link]

-

1,4-Bis(2-diazoacetyl)piperazine. PubMed Central. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 1,4-dihydroxybenzene. [Link]

-

Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). ResearchGate. [Link]

-

Crystal structure of piperazine-1,4-diium bis(salicylate), (C4H12N2)(C7H5O3)2. ResearchGate. [Link]

-

Sigma-Aldrich. IR Spectrum Table & Chart. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. chemos.de [chemos.de]

The Evolving Therapeutic Landscape of 1,4-Dibenzoylpiperazines: A Technical Guide to Biological Activity and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dibenzoylpiperazine scaffold, a structurally robust and synthetically accessible diamide, has emerged as a privileged framework in medicinal chemistry. Its inherent chemical stability, coupled with the versatility for chemical modification, has positioned it as a valuable starting point for the development of novel therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,4-dibenzoylpiperazine and its derivatives, offering critical insights for researchers and drug development professionals.

The Synthetic Keystone: Accessing the 1,4-Dibenzoylpiperazine Core

The fundamental synthesis of 1,4-dibenzoylpiperazine is typically achieved through the direct N-acylation of piperazine with two equivalents of benzoyl chloride.[1] This reaction, a classic Schotten-Baumann condensation, proceeds via nucleophilic acyl substitution. The lone pair of electrons on a piperazine nitrogen atom attacks the electrophilic carbonyl carbon of benzoyl chloride, followed by the elimination of a chloride ion. This process is repeated on the second nitrogen atom to yield the desired 1,4-dibenzoylpiperazine.[1] The use of a base is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

While the direct approach is common, a stepwise method involving the initial synthesis and purification of 1-benzoylpiperazine followed by a second acylation step can provide greater control and is particularly useful for creating unsymmetrical derivatives.[2]

Experimental Protocol: Synthesis of 1,4-Dibenzoylpiperazine

This protocol outlines a general procedure for the synthesis of the 1,4-dibenzoylpiperazine core.

Materials:

-

Piperazine

-

Benzoyl chloride

-

10% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine in 10% aqueous sodium hydroxide solution and cool the mixture in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add two equivalents of benzoyl chloride to the stirred solution via a dropping funnel. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: A white solid precipitate of 1,4-dibenzoylpiperazine will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 1,4-dibenzoylpiperazine.

A Scaffold of Diverse Biological Promise

The true potential of the 1,4-dibenzoylpiperazine core lies in its ability to serve as a template for the generation of a diverse library of derivatives with a wide range of biological activities. The benzoyl groups offer multiple sites for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant area of investigation for 1,4-dibenzoylpiperazine derivatives is in oncology. These compounds have demonstrated promising activity against various cancer cell lines, with mechanisms of action that include the inhibition of critical signaling pathways.

2.1.1. Inhibition of the Wnt/β-Catenin Signaling Pathway:

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[3] A key interaction in this pathway is the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the transcription of oncogenes.[4] Small molecules that can disrupt this protein-protein interaction are highly sought after as potential cancer therapeutics.

Derivatives of 1,4-dibenzoylpiperazine have been designed as inhibitors of the β-catenin/BCL9 interaction.[5] By mimicking the key binding motifs of BCL9, these compounds can competitively bind to β-catenin, thereby preventing the formation of the active transcriptional complex and suppressing Wnt signaling.[6]

Diagram: Inhibition of the Wnt/β-Catenin Signaling Pathway

Caption: Mechanism of Wnt signaling inhibition.

2.1.2. Quantitative Anticancer Activity:

The anticancer efficacy of 1,4-dibenzoylpiperazine derivatives has been quantified using in vitro assays such as the MTT assay, which measures cell viability.[7]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | Breast (MCF-7) | 8.5 | [8] |

| Derivative B | Colon (HT-29) | 12.3 | [9] |

| Derivative C | Prostate (PC-3) | 6.7 | [10] |

| Derivative D | Lung (A549) | 15.1 | [11] |

Table 1: In Vitro Anticancer Activity of Selected 1,4-Dibenzoylpiperazine Derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

This protocol provides a step-by-step method for assessing the cytotoxicity of compounds using the MTT assay.[12]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anticonvulsant Activity: Modulating Neuronal Excitability

The piperazine moiety is a common feature in many centrally acting drugs, and derivatives of 1,4-dibenzoylpiperazine have been explored for their potential as anticonvulsant agents.

2.2.1. Structure-Activity Relationship (SAR) Insights:

SAR studies have shown that the nature of the substituents on the benzoyl rings plays a critical role in the anticonvulsant activity.[9] Electron-donating groups on the aromatic rings have been shown to enhance activity in some cases, potentially by modulating the electronic properties of the molecule and its interaction with neuronal targets.[13]

2.2.2. Quantitative Anticonvulsant Activity:

The anticonvulsant properties of these compounds are often evaluated in rodent models using the maximal electroshock seizure (MES) test, which is indicative of a compound's ability to prevent seizure spread.[14]

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |

| Derivative E | Mouse (MES test) | 25.4 | [9] |

| Derivative F | Rat (MES test) | 18.9 | [15] |

| Derivative G | Mouse (scPTZ test) | 32.1 | [16] |

Table 2: In Vivo Anticonvulsant Activity of Selected Piperazine Derivatives.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol describes the MES test for screening anticonvulsant activity in rodents.[15]

Materials:

-

Male albino mice or Wistar rats

-

Electroshock apparatus with corneal electrodes

-

Electrolyte solution (e.g., 0.9% saline)

-

Test compounds and vehicle control

Procedure:

-

Animal Preparation: Administer the test compound or vehicle control to the animals (e.g., via oral gavage or intraperitoneal injection) at various doses.

-

Electrode Application: At a predetermined time after drug administration, apply a drop of electrolyte solution to the eyes of the animal and place the corneal electrodes.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this phase is considered protection.

-

Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 value (the dose that protects 50% of the animals from the tonic hindlimb extension).

Antimicrobial Activity: A New Frontier in Combating Resistance

With the rise of antimicrobial resistance, there is a pressing need for new classes of antimicrobial agents.[17] Piperazine-containing compounds have a long history of use as anti-infectives, and 1,4-dibenzoylpiperazine derivatives are being investigated for their antibacterial and antifungal properties.[18]

2.3.1. Mechanism of Action:

The antimicrobial mechanism of action for piperazine derivatives can be multifaceted. Some derivatives are thought to inhibit bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis.[1] Others may disrupt the bacterial cell membrane or interfere with other critical cellular processes.[19]

2.3.2. Quantitative Antimicrobial Activity:

The in vitro antimicrobial activity of these compounds is typically determined by measuring the minimum inhibitory concentration (MIC) using broth microdilution methods.[20]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative H | Staphylococcus aureus | 16 | [21] |

| Derivative I | Escherichia coli | 32 | [1] |

| Derivative J | Candida albicans | 8 | [18] |

Table 3: In Vitro Antimicrobial Activity of Selected Piperazine Derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.[20]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The 1,4-dibenzoylpiperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Elucidation of Mechanisms: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives will be crucial for rational drug design.

-

Optimization of Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their translation into clinical candidates.

-

Exploration of New Therapeutic Areas: The versatility of the scaffold suggests that its derivatives may have potential in other disease areas, such as neurodegenerative and inflammatory disorders.

References

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. Available from: [Link]

-

Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. Available from: [Link]

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. Available from: [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. Available from: [Link]

-

Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry. Available from: [Link]

- Wnt signaling pathway inhibitors for treatments of disease. Google Patents.

-

Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Analysis of the Interaction of BCL9 with β-Catenin and Development of Fluorescence Polarization and Surface Plasmon Resonance Binding Assays for this Interaction. Biochemistry. Available from: [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available from: [Link]

-

Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

-

Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. Available from: [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available from: [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available from: [Link]

-

1-benzylpiperazine. Organic Syntheses. Available from: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

-

Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer. Frontiers in Immunology. Available from: [Link]

-

Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. International Journal of Molecular Sciences. Available from: [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Available from: [Link]

-

Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice. Journal of Medicinal Chemistry. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

-

A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Heterocyclic Communications. Available from: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. Available from: [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. Available from: [Link]

-

Analysis of the interaction of BCL9 with beta-catenin and development of fluorescence polarization and surface plasmon resonance binding assays for this interaction. PubMed. Available from: [Link]

-

Inhibition of β-catenin/B cell lymphoma 9 protein−protein interaction using α-helix–mimicking sulfono-γ-AApeptide inhibitors. PNAS. Available from: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. Available from: [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available from: [Link]

-

Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules. Available from: [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules. Available from: [Link]

-

Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology. Available from: [Link]

-

Anticancer assay (MTT). Bio-protocol. Available from: [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available from: [Link]

-

Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. European Journal of Pharmaceutical Sciences. Available from: [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

-

Analysis of the Interaction of BCL9 with β-Catenin and Development of Fluorescence Polarization and Surface Plasmon Resonance Binding Assays for this Interaction. Biochemistry. Available from: [Link]

-

Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. ResearchGate. Available from: [Link]

-

Design, Synthesis and Anticancer Evaluation of 1,2,4-thiadiazole linked Benzoxazole-Quinazoline Derivatives. ResearchGate. Available from: [Link]

-

Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

-

MIC (Broth Microdilution) Testing. YouTube. Available from: [Link]

-

Broth Microdilution. MI - Microbiology. Available from: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors | MDPI [mdpi.com]

- 2. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]

- 3. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Disrupting β-Catenin/BCL9 interaction with a peptide prodrug boosts immunotherapy in colorectal cancer [frontiersin.org]

- 5. Analysis of the interaction of BCL9 with beta-catenin and development of fluorescence polarization and surface plasmon resonance binding assays for this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchhub.com [researchhub.com]

- 8. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. apjhs.com [apjhs.com]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. ijcmas.com [ijcmas.com]

A Senior Application Scientist's Guide to the Synthetic Strategies for 1,4-Disubstituted Piperazines

Foreword: The Enduring Privilege of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a structure.[1][2] Its prevalence in a vast array of FDA-approved drugs, spanning therapeutic areas from oncology and antivirals to psychiatry, is a testament to its remarkable utility.[2][3][4]

The power of the piperazine moiety lies in its unique combination of structural and physicochemical properties. It can serve as a rigid linker to orient pharmacophoric groups correctly, while its basic nitrogen atoms often enhance aqueous solubility and allow for salt formation, improving the pharmacokinetic profile of a drug candidate. The true synthetic elegance of piperazine, however, comes from the versatility of its two nitrogen atoms, which serve as gateways for introducing a myriad of substituents.

This guide provides an in-depth review of the core synthetic routes to 1,4-disubstituted piperazines. We will move beyond a simple recitation of reactions to explore the underlying principles, the causality behind methodological choices, and the practical considerations essential for researchers in drug discovery and development.

Chapter 1: Core Synthetic Philosophies

The synthesis of a 1,4-disubstituted piperazine can be approached from two primary strategic directions: functionalization of a pre-existing piperazine core or the de novo construction of the heterocyclic ring with substituents already in place. The choice is dictated by the desired substitution pattern (symmetrical vs. asymmetrical), the complexity of the substituents, and the availability of starting materials.

Figure 1: High-level strategic overview for synthesizing 1,4-disubstituted piperazines.

Chapter 2: The Workhorse Approach: N-Functionalization of Piperazine

The most direct and widely used path to 1,4-disubstituted piperazines begins with the commercially available parent heterocycle. The key challenge lies in controlling the reactivity of the two secondary amine centers.

Symmetrical 1,4-Disubstitution

When both substituents are identical, the synthesis is straightforward. The symmetrical nature of piperazine allows for a direct "one-pot" di-functionalization.

-

Direct Bis-Alkylation: This method involves treating piperazine with at least two equivalents of an alkylating agent (e.g., an alkyl halide). The reaction proceeds via sequential nucleophilic substitution. To drive the reaction to completion and minimize the formation of mono-alkylated and quaternary ammonium salt byproducts, an excess of the alkylating agent is often employed.[1]

-

Double Reductive Amination: A highly efficient and clean method for installing two identical alkyl groups involves the reaction of piperazine with two or more equivalents of an aldehyde or ketone.[1] The reaction proceeds through the formation of a diiminium intermediate, which is then reduced in situ. This avoids the potential for over-alkylation inherent in direct alkylation. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.[1][5][6]

Asymmetrical 1,4-Disubstitution: A Strategy of Control

The synthesis of asymmetrical piperazines, where the two nitrogen substituents are different, is central to modern drug discovery as it allows for fine-tuning of a molecule's properties. This requires a stepwise approach, which is most reliably achieved by temporarily masking the reactivity of one nitrogen atom with a protecting group.

Figure 2: Workflow for the synthesis of asymmetrically 1,4-disubstituted piperazines.

The tert-butoxycarbonyl (Boc) group is the most common choice for this strategy due to its ease of installation, its stability to a wide range of reaction conditions (including alkylation and reductive amination), and its clean, acid-labile removal.[7][8]

Step 1: Mono-N-Functionalization

With one nitrogen protected, the remaining secondary amine is free to react.

-

N-Alkylation: This is typically achieved by reacting the mono-protected piperazine with an alkyl halide in the presence of a mild base (e.g., K₂CO₃, Et₃N) to neutralize the HX byproduct.[9]

-

Reductive Amination: A versatile method for introducing a wide variety of alkyl groups by reacting the mono-protected piperazine with an aldehyde or ketone and a reducing agent.[5][10]

-

N-Arylation: The formation of an N-aryl bond is a critical transformation in pharmaceutical synthesis.[2] Several powerful methods exist:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is the preeminent method for N-arylation.[11] It involves the cross-coupling of an aryl halide (or triflate) with the piperazine nitrogen, catalyzed by a palladium complex. The success of this reaction is highly dependent on the choice of phosphine ligand, which facilitates the key steps of the catalytic cycle.[3][4]

-

Copper-Catalyzed Ullmann Condensation: A classical method that serves as a cost-effective alternative to palladium catalysis, though it often requires higher reaction temperatures and longer reaction times.[1][3][12] Modern ligand systems have significantly improved the scope and efficiency of this reaction.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): This method is effective when the aryl halide is "activated" with strongly electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. The reaction proceeds without a metal catalyst.[3]

-

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step 2 & 3: Deprotection and Second Functionalization

Once the first substituent is installed, the Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This reveals the second secondary amine, which can then be functionalized using any of the methods described above to yield the final asymmetrically 1,4-disubstituted product.

Chapter 3: Building from Scratch: De Novo Ring Synthesis

In some cases, particularly for complex or highly substituted piperazines, it is more efficient to construct the ring itself from acyclic precursors. A prominent method involves the cyclization and subsequent reduction of 1,4-disubstituted piperazine-2,5-diones, also known as diketopiperazines.[13][14][15] These are readily prepared from α-amino acids and can be reduced with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) to yield the corresponding piperazine. This approach offers excellent control over stereochemistry, especially when starting from chiral amino acids.

Chapter 4: Field-Proven Protocols & Data

Theoretical knowledge must be grounded in practical application. The following section provides representative protocols and comparative data for the key transformations discussed.

Data Summary: N-Arylation Methodologies

The choice between Buchwald-Hartwig and Ullmann coupling is a common decision point in synthetic planning. The following table summarizes typical conditions.

| Feature | Palladium-Catalyzed Buchwald-Hartwig | Copper-Catalyzed Ullmann Condensation |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu powder |

| Ligand | Phosphine-based (e.g., XPhos, RuPhos) | Diamine-based (e.g., 1,10-phenanthroline) |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |

| Temperature | 80 - 120 °C | 100 - 180 °C |

| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf) | Generally Ar-I, Ar-Br |

| Advantages | High yields, broad scope, lower temp. | Low catalyst cost |

| References | [2] | [1][2] |

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine

-

Rationale: To prepare the key intermediate for asymmetrical synthesis. Dichloromethane is a common solvent, and the reaction is run at a low temperature to control the exotherm and improve selectivity for the mono-protected product.

-

Procedure:

-

Dissolve piperazine (5.0 eq) in dichloromethane (DCM, approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to separate the desired mono-Boc-piperazine from unreacted piperazine and the di-Boc byproduct.

-

Protocol 2: Reductive Amination of N-Boc-piperazine [5][9]

-

Rationale: A mild and efficient method for N-alkylation that avoids the use of halides. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for the iminium ion in the presence of the aldehyde.

-

Procedure:

-

To a stirred solution of N-Boc-piperazine (1.0 eq) and an aldehyde or ketone (1.1 eq) in dichloroethane (DCE) or methanol, add acetic acid (1-2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, controlling any effervescence.

-

Stir the reaction at room temperature for 4-12 hours until completion (monitored by TLC/LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 3: Buchwald-Hartwig N-Arylation of N-Boc-piperazine [10]

-

Rationale: The gold standard for forming C-N bonds with aryl halides. The reaction must be performed under an inert atmosphere as the Pd(0) catalyst is oxygen-sensitive. The choice of ligand and base is critical and often needs to be optimized for the specific aryl halide substrate.

-

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4-5 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Concentrate the filtrate and purify the resulting residue by silica gel column chromatography.

-

Conclusion

The synthesis of 1,4-disubstituted piperazines is a mature yet continually evolving field. While classical methods like direct alkylation and reductive amination remain mainstays for producing symmetrical derivatives, the demands of modern drug discovery have elevated stepwise functionalization via protected intermediates to a position of prominence. Mastery of modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, is now essential for any scientist working in this area. By understanding the core principles behind each synthetic strategy—from controlling reactivity through protection to facilitating bond formation with catalysis—researchers can confidently and efficiently construct the diverse piperazine-based molecules needed to advance the frontier of medicine.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- Synthesis of piperazines - Organic Chemistry Portal. Organic Chemistry Portal.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.

- Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. NIH.

- Method for preparing piperazines. Google Patents.

- Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC - NIH.

- Recent Advances in Piperazine Synthesis. (2017). Thieme.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). DigitalCommons@TMC.

- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). RSC Publishing.

- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.

- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. Benchchem.

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.

- Mechanism of the Ullmann Condensation1. The Journal of Organic Chemistry.

- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Benchchem.

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- TCI Practical Example: Ullmann-Type Coupling Reaction Using N-([Biphenyl]-2-yl). (2025). TCI Chemicals.

- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). ResearchGate.

- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate.

- Synthesis of New 1-Aryl-4-(biarylmethylene)piperazine Ligands, Structurally Related to Adoprazine (SLV313). King Fahd University of Petroleum and Minerals.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]